benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate
Overview
Description
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is a synthetic compound known for its role as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Inhibition of calpains has been studied for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate can be synthesized through a multi-step process involving the protection of amino acids, coupling reactions, and deprotection steps. The synthesis typically starts with the protection of valine and phenylalanine using carbobenzoxy (Cbz) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The final step involves the reduction of the dipeptide to form the aldehyde group, resulting in carbobenzoxy-valinyl-phenylalaninal .
Industrial Production Methods
Industrial production of carbobenzoxy-valinyl-phenylalaninal follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The carbobenzoxy (Cbz) protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon) are used to remove the Cbz group.
Major Products Formed
Oxidation: Carbobenzoxy-valinyl-phenylalanine.
Reduction: Carbobenzoxy-valinyl-phenylalaninol.
Substitution: Valinyl-phenylalaninal.
Scientific Research Applications
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.
Biology: Investigated for its role in inhibiting calpain activity, which is crucial in cellular processes like apoptosis and cell motility.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases (e.g., Alzheimer’s and Parkinson’s), ischemic injuries, and muscle dystrophies.
Industry: Utilized in the development of pharmaceuticals and as a tool in biochemical research
Mechanism of Action
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate exerts its effects by inhibiting calpain activity. Calpains are activated by calcium ions, leading to the cleavage of various substrates involved in cellular processes. By binding to the active site of calpains, carbobenzoxy-valinyl-phenylalaninal prevents the proteolytic activity of these enzymes, thereby modulating cellular functions and protecting cells from calpain-mediated damage .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy-leucyl-leucyl-leucinal (MG132): Another calpain inhibitor with a similar structure but different amino acid sequence.
Carbobenzoxy-leucyl-leucyl-norleucinal (LLnL): A potent calpain and proteasome inhibitor.
Carbobenzoxy-leucyl-leucyl-leucinal (Z-LLL): A tripeptide aldehyde inhibitor of calpains and proteasomes
Uniqueness
benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate is unique due to its specific amino acid sequence, which provides distinct binding properties and inhibitory effects on calpains. Its structure allows for selective inhibition of calpain activity, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFLTYGSREKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88191-84-8 | |
Record name | Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.